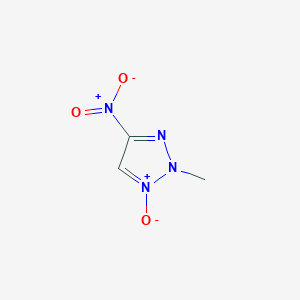![molecular formula C24H23N3O5 B11556103 2-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B11556103.png)
2-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-N-(3-methoxyphenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{N’-[(E)-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHOXYPHENYL)FORMAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of benzyloxy and methoxy groups attached to a phenyl ring, along with a hydrazinecarbonyl and formamide functional group.
Preparation Methods
The synthesis of 1-{N’-[(E)-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHOXYPHENYL)FORMAMIDE typically involves the reaction of 4-(benzyloxy)-3-methoxybenzaldehyde with hydrazinecarboxamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy and methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The hydrazinecarbonyl group can be reduced to form hydrazine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid or halogens. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{N’-[(E)-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHOXYPHENYL)FORMAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 1-{N’-[(E)-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHOXYPHENYL)FORMAMIDE include other hydrazine derivatives and Schiff bases. These compounds share similar structural features but may differ in their functional groups or substituents. The uniqueness of this compound lies in its specific combination of benzyloxy, methoxy, hydrazinecarbonyl, and formamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H23N3O5 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-N'-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C24H23N3O5/c1-30-20-10-6-9-19(14-20)26-23(28)24(29)27-25-15-18-11-12-21(22(13-18)31-2)32-16-17-7-4-3-5-8-17/h3-15H,16H2,1-2H3,(H,26,28)(H,27,29)/b25-15+ |
InChI Key |
GZFNADWXVMNYGG-MFKUBSTISA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-butylphenoxy)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11556034.png)
![2-[(3-Bromophenyl)amino]-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11556037.png)
![N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}naphthalene-1-carboxamide](/img/structure/B11556041.png)
![2,4-Dibromo-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]benzene-1,3-diol](/img/structure/B11556044.png)
![N'-[(E)-[4-(Dimethylamino)-3-nitrophenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11556047.png)
![N-(2-ethoxyphenyl)-2-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11556055.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11556056.png)
![6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N,N-diethyl-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11556062.png)
![(5Z)-5-(2-fluorobenzylidene)-3-{[(3-fluorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B11556065.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11556079.png)

![1-[4-(Hexyloxy)phenyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11556096.png)
![4-[(2Z)-2-(3-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11556106.png)
